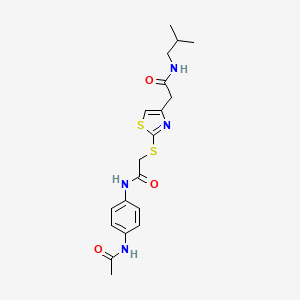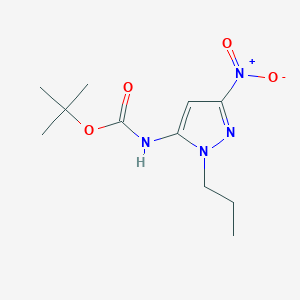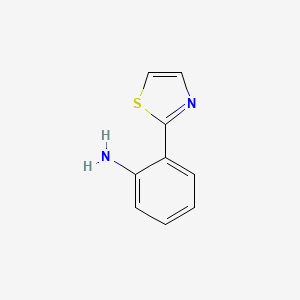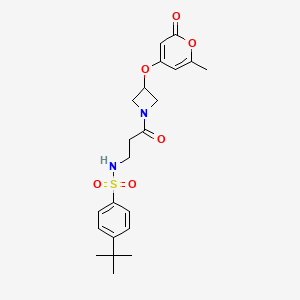
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has been gaining attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting this enzyme, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects:
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects on the brain. It increases the levels of GABA, which leads to a decrease in neuronal excitability and a reduction in seizures. It also enhances the activity of the GABAergic system, which plays a critical role in regulating anxiety and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in treating anxiety disorders. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further studies are needed to fully understand the long-term effects of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide on the brain and its potential side effects.
In conclusion, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in treating various neurological disorders. Its mechanism of action involves inhibiting the enzyme GABA aminotransferase, leading to an increase in GABA levels and a decrease in neuronal excitability. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of a pyrrolidine derivative with various reagents. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in reducing seizures and preventing relapse in drug addiction.
Propiedades
IUPAC Name |
N-(3-carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-7-5-15(6-8-16)22-11-13(10-17(22)23)19(25)21-14-4-2-3-12(9-14)18(20)24/h2-9,13H,10-11H2,1H3,(H2,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWLCGHMZGZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)




![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)

![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)

